molecular formula C9H12N2O2S B1276824 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 590357-48-5

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No.: B1276824
CAS No.: 590357-48-5
M. Wt: 212.27 g/mol
InChI Key: IJYQBGKDIWBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine involves several steps. One common synthetic route includes the reaction of thien-2-ylamine with morpholine-4-carbonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can be compared with other similar compounds, such as:

    Thienylamines: These compounds share the thienyl ring structure but differ in their substituents.

    Morpholine derivatives: Compounds with the morpholine ring are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of the thienyl and morpholine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQBGKDIWBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403592
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590357-48-5
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.